(7-Bromoisoquinolin-3-yl)methanamine hydrochloride
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Overview
Description
(7-Bromoisoquinolin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H10BrClN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmacology due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromoisoquinolin-3-yl)methanamine hydrochloride typically involves the bromination of isoquinoline followed by the introduction of a methanamine group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The methanamine group is then introduced through a nucleophilic substitution reaction using methanamine or its derivatives .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(7-Bromoisoquinolin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in isoquinoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, which can be further modified to produce compounds with different biological activities .
Scientific Research Applications
(7-Bromoisoquinolin-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7-Bromoisoquinolin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets within cells. It is believed to bind to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of (7-Bromoisoquinolin-3-yl)methanamine hydrochloride, used in various chemical syntheses.
Quinoline: A structural isomer of isoquinoline with similar chemical properties.
Quinazoline: Another nitrogen-containing heterocyclic compound with diverse biological activities.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a methanamine group on the isoquinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H10BrClN2 |
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Molecular Weight |
273.55 g/mol |
IUPAC Name |
(7-bromoisoquinolin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H9BrN2.ClH/c11-9-2-1-7-4-10(5-12)13-6-8(7)3-9;/h1-4,6H,5,12H2;1H |
InChI Key |
NFNCDIUZUUMHGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)CN)Br.Cl |
Origin of Product |
United States |
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